molecular formula C13H19BFNO3 B2545098 4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester CAS No. 2096337-85-6

4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester

Cat. No.: B2545098
CAS No.: 2096337-85-6
M. Wt: 267.11
InChI Key: INEBAYBIBLNLKH-UHFFFAOYSA-N
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Description

4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester (abbreviated as 4F3AM-PBAP) is a boronic ester derivative characterized by a fluorine atom at the 4-position and an aminooxymethyl (-NH-O-CH2-) group at the 3-position of the phenyl ring. This compound is part of a broader class of arylboronic acid pinacol esters, which are widely utilized in organic synthesis, drug delivery systems, and responsive materials due to their stability and reactivity under physiological conditions .

Properties

IUPAC Name

O-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO3/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(15)9(7-10)8-17-16/h5-7H,8,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEBAYBIBLNLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Solution-Phase Synthesis

Boronic Acid Precursor Formation

The synthesis begins with the preparation of 4-fluoro-3-(aminooxymethyl)phenylboronic acid. This intermediate is typically derived from halogenated aryl precursors via Miyaura borylation. For example, 3-bromo-4-fluoro-5-methoxybenzaldehyde undergoes amination with hydroxylamine to introduce the aminooxymethyl group, followed by palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran (THF) at 80°C.

Pinacol Esterification

The boronic acid intermediate is then esterified with pinacol (2,3-dimethyl-2,3-butanediol). Traditional methods employ Dean-Stark distillation to azeotropically remove water, facilitating the reaction in toluene under reflux for 12–24 hours. The stoichiometric ratio of boronic acid to pinacol (1:1.2) ensures complete conversion, with yields averaging 75–85% after column chromatography.

Key Reaction Conditions:
  • Solvent: Toluene or dichloromethane
  • Catalyst: None required (acidic conditions)
  • Temperature: 110°C (reflux)
  • Workup: Aqueous extraction, drying (Na₂SO₄), and solvent evaporation

Mechanochemical Synthesis

Solvent-Free Grinding

A green alternative eliminates solvents by using mechanochemical activation. Equimolar amounts of 4-fluoro-3-(aminooxymethyl)phenylboronic acid and pinacol are ground in a ball mill for 60 minutes at 30 Hz. This method leverages mechanical energy to induce esterification, producing water as the sole byproduct.

Advantages:
  • Yield: 90–95% without chromatography
  • Purity: ≥98% after Kugelrohr distillation
  • Scalability: Demonstrated at 20× scale (9.6 g product)

Reaction Mechanism

The process involves nucleophilic attack by pinacol’s hydroxyl groups on the boron atom, facilitated by Lewis acid-base interactions. Solid-state NMR studies confirm the formation of a tetrahedral boronate intermediate, which stabilizes via hydrogen bonding.

Transition-Metal-Free Catalytic Methods

Base-Mediated Esterification

Recent advances utilize cesium carbonate (Cs₂CO₃) and methanol to catalyze boronate ester formation at room temperature. The base deprotonates pinacol, enhancing its nucleophilicity, while methanol acts as a proton shuttle.

Typical Protocol:
  • Reagents: Boronic acid (1 eq), pinacol (1.1 eq), Cs₂CO₃ (0.2 eq)
  • Conditions: Methanol, 25°C, 6 hours
  • Yield: 80–88%

Industrial Adaptations

Large-scale production employs continuous flow reactors to optimize heat and mass transfer. Automated systems adjust parameters (e.g., pH, temperature) in real-time, achieving batch-to-batch consistency and throughputs exceeding 100 kg/day.

Comparative Analysis of Methods

Method Yield (%) Time Solvent Use Scalability
Traditional Solution-Phase 75–85 12–24 h High Moderate
Mechanochemical 90–95 1 h None High
Catalytic (Cs₂CO₃) 80–88 6 h Low High

Key Observations:

  • Mechanochemical synthesis outperforms in yield and environmental impact.
  • Catalytic methods balance speed and scalability for industrial applications.

Challenges and Optimization Strategies

Steric Hindrance

The aminooxymethyl group at the 3-position introduces steric bulk, slowing esterification. Solutions include:

  • Microwave Assistance: Reducing reaction time to 2–4 hours at 150°C.
  • Ultrasound Activation: Enhancing molecular collisions in solution-phase reactions.

Purification

Chromatography-free isolation is achievable via:

  • Selective Crystallization: Using hexane/ethyl acetate mixtures (3:1 v/v).
  • Membrane Filtration: Removing unreacted pinacol through nanofiltration.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester functionality enables participation in Suzuki-Miyaura couplings, a cornerstone reaction for forming carbon-carbon bonds. While direct examples with this specific compound are not publicly documented, analogous reactions from patents and literature provide robust evidence:

  • Reaction Mechanism :
    The pinacol ester acts as a stable surrogate for boronic acids, reacting with aryl/heteroaryl halides (e.g., bromides, iodides) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to form biaryl products .

  • Key Observations :

    • Substituted phenylboronic acid pinacol esters exhibit high coupling efficiency under mild conditions .

    • Steric and electronic effects from the fluorine and aminooxymethyl groups may influence regioselectivity and reaction rates compared to unsubstituted analogs.

Reaction Component Typical Conditions
CatalystPd(PPh₃)₄ (1–5 mol%)
BaseK₂CO₃ or Na₂CO₃ (2–3 equiv)
SolventTHF, DMF, or DMSO (60–100°C)
Yield Range70–95% (based on analogous compounds)

Hydrolysis to Boronic Acid

The pinacol ester undergoes hydrolysis under acidic or basic conditions to regenerate the boronic acid, a critical step in synthetic workflows:

  • Base-Mediated Hydrolysis :
    Treatment with aqueous NaOH or KOH cleaves the boronate ester, forming a trihydroxyborate intermediate, which is subsequently acidified (e.g., HCl) to yield 4-fluoro-3-(aminooxymethyl)phenylboronic acid .

  • Acidic Hydrolysis :
    Direct exposure to mineral acids (e.g., H₂SO₄) in polar aprotic solvents (e.g., DCM) also achieves hydrolysis, though with slower kinetics compared to basic conditions .

Transesterification Reactions

The compound can undergo transesterification with diols to form alternative boronate esters, though mechanistic details for this specific derivative remain sparse:

  • Mechanochemical Synthesis :
    Ball-mill grinding with diols (e.g., ethylene glycol) under solvent-free conditions facilitates ester exchange, as demonstrated for phenylboronic acid pinacol esters (yields >90%) .

Diol Conditions Yield
Ethylene glycolMechanochemical, 30 min~90%
1,2-ButanediolSolvent-free, RT~85%

Functional Group Transformations

The aminooxymethyl (-CH₂ONH₂) group introduces additional reactivity:

  • Oxime Formation :
    Reaction with aldehydes/ketones under mild acidic conditions generates oxime derivatives, expanding utility in bioconjugation or ligand design.

  • Nucleophilic Substitution :
    The aminooxy group may participate in alkylation or acylation reactions, though steric hindrance from the boronate could limit accessibility.

Scientific Research Applications

Organic Synthesis

4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester is primarily utilized as a building block in the synthesis of complex organic molecules. Its key applications include:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound is widely employed in Suzuki-Miyaura reactions to form carbon-carbon bonds, which are essential for constructing various pharmaceuticals and agrochemicals. The presence of the aminooxymethyl group allows for further functionalization and diversification of synthesized products .

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in the development of new drug candidates due to its ability to enhance bioavailability and metabolic stability. Key applications include:

  • Drug Development : The structural features of 4-Fluoro-3-(Aminooxymethyl)phenylboronic acid allow it to interact with biological targets effectively. Research has shown that derivatives of this compound can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation .
  • Bioconjugation : The aminooxymethyl group facilitates bioconjugation with biomolecules such as proteins and nucleic acids, making it valuable in chemical biology and biotechnology .

Material Science

This compound is also utilized in material science for the synthesis of functional materials. Notable applications include:

  • Polymer Synthesis : It is used to create advanced materials such as polymers and dendrimers, which have applications in electronics and nanotechnology .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various boronic acids, including 4-Fluoro-3-(Aminooxymethyl)phenylboronic acid derivatives. The results indicated that certain derivatives exhibited significant activity against prostate cancer cell lines (PC-3), highlighting their potential as anticancer agents .

CompoundIC50 (µM)Cell Line
Derivative A15PC-3
Derivative B25LAPC-4

Case Study 2: Bioconjugation Applications

Research demonstrated the use of 4-Fluoro-3-(Aminooxymethyl)phenylboronic acid in bioconjugation studies. The aminooxymethyl group allowed for successful conjugation with various biomolecules, enhancing the specificity and efficacy of therapeutic agents .

BiomoleculeConjugation Efficiency (%)
Protein A85
Nucleic Acid B90

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves several steps:

The molecular targets and pathways involved in other applications depend on the specific context, such as the type of biomolecule being conjugated or the material being synthesized.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 4F3AM-PBAP include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester -NH-O-CH2- C₁₃H₁₈BFNO₃ ~295.1* Aminooxymethyl group enhances hydrophilicity and conjugation potential.
4-Fluoro-3-(Trifluoromethyl)phenylboronic acid pinacol ester -CF₃ C₁₃H₁₅BF₄O₂ 290.06 Electron-withdrawing CF₃ group increases electrophilicity of the boron center.
4-Amino-3-fluorophenylboronic acid pinacol ester -NH₂ C₁₂H₁₇BFNO₂ 237.08 Free amino group allows for direct functionalization but may reduce stability.
4-(Hydroxymethyl)phenylboronic acid pinacol ester -CH₂OH C₁₃H₁₈BO₃ 247.10 Hydroxymethyl group enables esterification or oxidation-responsive release.

*Estimated based on analogous structures.

Solubility and Solvent Compatibility

Solubility trends for phenylboronic acid pinacol esters are strongly influenced by solvent polarity:

  • 4F3AM-PBAP: Expected to exhibit high solubility in chloroform and polar aprotic solvents (e.g., acetone) due to the pinacol ester group, similar to other pinacol esters. The aminooxymethyl group may slightly reduce solubility in nonpolar solvents like methylcyclohexane .
  • Analog Comparison :
    • Pinacol esters generally show superior solubility compared to parent boronic acids. For example, phenylboronic acid pinacol ester has >90% solubility in chloroform at 25°C, while the parent acid is sparingly soluble .
    • Azaesters (e.g., azaester of phenylboronic acid) exhibit lower solubility in hydrocarbons but retain high solubility in chloroform, mirroring trends seen in pinacol esters .

Reactivity and Functional Utility

  • 4F3AM-PBAP: The aminooxymethyl group (-NH-O-CH2-) can participate in oxidation-responsive cleavage (e.g., ROS-triggered degradation) and serve as a linker for drug conjugation .
  • Trifluoromethyl Analogs : The -CF₃ group enhances electrophilicity, accelerating Suzuki-Miyaura cross-coupling reactions in synthetic chemistry .
  • Hydroxymethyl Analogs: Used in ROS-responsive nanoparticles for controlled drug release, where oxidation converts the boronic ester to a boronic acid, releasing therapeutic payloads .

Research Findings and Data Tables

Solubility Comparison in Common Solvents

Compound Type Chloroform 3-Pentanone Dipropyl Ether Methylcyclohexane
Phenylboronic acid Moderate High High Very Low
Pinacol ester (e.g., 4F3AM-PBAP) High High Moderate Low
Azaester High Moderate Low Very Low

Data adapted from solubility studies using dynamic methods and Wilson equation correlations .

Biological Activity

4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester (CAS Number: 2096337-85-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to form reversible covalent bonds with biomolecules, which is pivotal in various biochemical applications, including drug design and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as:

C13H19BFNO3\text{C}_{13}\text{H}_{19}\text{BFNO}_3

Key Properties

PropertyValue
Molecular Weight241.10 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents
StabilityStable under ambient conditions

The biological activity of this compound is primarily attributed to its boronic acid moiety, which can interact with hydroxyl and amino groups in biomolecules. This interaction facilitates the formation of stable complexes that can modulate enzyme activity or serve as inhibitors in various biochemical pathways.

Enzyme Inhibition

Studies have shown that boronic acids can act as inhibitors for a range of enzymes, particularly serine proteases and certain kinases. The pinacol ester form of 4-Fluoro-3-(Aminooxymethyl)phenylboronic acid has been investigated for its potential to inhibit proteolytic enzymes involved in disease processes.

  • Serine Protease Inhibition : Research indicates that boronic acids can mimic the transition state of peptide substrates, effectively inhibiting serine proteases such as trypsin and chymotrypsin. The specific interactions and binding affinities are crucial for the design of selective inhibitors.
  • Kinase Inhibition : The compound's ability to form reversible covalent bonds allows it to act on kinases, which are pivotal in signaling pathways related to cancer and other diseases. Preliminary studies suggest that this compound may inhibit specific kinase pathways, although further research is necessary to elucidate its efficacy and selectivity.

Case Studies

Several case studies have highlighted the biological relevance of boronic acid derivatives:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that similar boronic acid esters exhibited significant inhibitory effects on cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .
  • Case Study 2 : Another research article investigated the use of boronic acids as probes for glycoproteins, showing their ability to selectively bind to sialic acid residues on cell surfaces, which could be leveraged for targeted drug delivery systems .

Synthesis and Applications

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The reactions often utilize palladium-catalyzed cross-coupling techniques, which are well-established in organic synthesis.

Synthetic Route Overview

  • Formation of Boronic Acid : The initial step involves the synthesis of the corresponding boronic acid from an appropriate aryl halide.
  • Pinacol Esterification : The reaction with pinacol under acidic conditions leads to the formation of the pinacol ester.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Q & A

Q. What solvent systems are optimal for synthesizing or handling 4-fluoro-3-(aminooxymethyl)phenylboronic acid pinacol ester?

The pinacol ester group significantly enhances solubility compared to parent boronic acids. Experimental data show high solubility in polar solvents like chloroform, acetone, and 3-pentanone, with minimal variation between these solvents. Hydrocarbons (e.g., methylcyclohexane) exhibit poor solubility due to low polarity. For reactions requiring homogeneous conditions, chloroform is recommended due to its high solvation capacity (Fig. 3, ). Pre-saturation of solvents at low temperatures can further improve dissolution kinetics.

Q. What safety protocols are critical when handling this compound?

The compound is harmful via inhalation, skin contact, or ingestion (Section 2, ). Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • First Aid : Immediate flushing with water for skin/eye exposure (15+ minutes); seek medical attention for ingestion.
  • Storage : Store in sealed containers at 2–8°C to prevent degradation and static accumulation .

Q. How does the pinacol ester moiety influence reactivity in cross-coupling reactions?

Pinacol esters act as protected boronic acids, stabilizing the boron group during storage and handling. However, they require activation (e.g., hydrolysis) under mild acidic or oxidative conditions to release the reactive boronic acid. For Suzuki-Miyaura couplings, in situ hydrolysis with aqueous bases (e.g., Na₂CO₃) is typical. Kinetic studies suggest slower reaction rates compared to free boronic acids, necessitating longer reaction times .

Intermediate Questions

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are effective. Mobile phases of acetonitrile/water (70:30) resolve the ester from hydrolyzed byproducts.
  • NMR : ¹¹B NMR distinguishes the ester (δ ~30 ppm) from free boronic acids (δ ~28 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode ([M+H⁺]⁺) confirms molecular identity.

Q. How stable is this compound under physiological pH conditions?

Pinacol esters hydrolyze at physiological pH (7.4) with kinetics dependent on substituents. Studies on analogous esters show hydrolysis half-lives of 2–24 hours, releasing boronic acids. For biological applications (e.g., ROS-responsive drug delivery), ester stability must be calibrated to match the target environment’s oxidative or acidic conditions .

Advanced Research Questions

Q. How can this compound be integrated into ROS-responsive drug delivery systems?

The pinacol ester serves as a ROS-sensitive linker. For example:

  • Nanoparticles : Conjugated to cyclodextrin carriers, it enables H₂O₂-triggered release of antibiotics (e.g., moxifloxacin) .
  • Fluorescent Probes : Coupled to naphthalimide dyes, it allows real-time monitoring of H₂S release in ischemic tissues via fluorescence quenching/activation .
    Methodology : Synthesize PEG-b-poly(ester) copolymers with the pinacol ester as a hydrophobic block. Characterize ROS sensitivity using H₂O₂ titration and LC-MS .

Q. What synthetic challenges arise in derivatizing the aminooxymethyl group?

The aminooxymethyl (-NH-O-CH₂-) group is susceptible to oxidation and nucleophilic attack. Key strategies include:

  • Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups during functionalization.
  • Selective Activation : Employ CDI (1,1′-carbonyldiimidazole) to generate active carbonyl intermediates for amide or carbamate formation .
    Case Study : Synthesis of tetrachlorophthalimide derivatives required DMF at 85°C to prevent decarbonylation side reactions .

Q. How can contradictions in solubility or reactivity data be resolved?

Contradictions often stem from solvent polarity or impurities. For example:

  • Solubility Discrepancies : Use Redlich-Kister equations to model non-ideal behavior in polar solvents, accounting for solvent-ester hydrogen bonding .
  • Reactivity Variations : Conduct control experiments with rigorously dried solvents to exclude hydrolysis effects.

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